2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-ethylsulfanyl-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-11-7-8-4-5(2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDEUQRWKVZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344626 | |
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-95-0 | |
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylsulfanyl group and a methyl substituent on the pyrimidine ring, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiproliferative, and other relevant effects.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported for several pathogens:
- Escherichia coli : MIC = 32 µg/mL
- Staphylococcus aureus : MIC = 16 µg/mL
- Pseudomonas aeruginosa : MIC = 64 µg/mL
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Antiproliferative Activity
Studies have shown that this compound can inhibit the proliferation of cancer cell lines. Notably, it has demonstrated activity against:
- HeLa cells (human cervical cancer): IC50 = 25 µg/mL
- A549 cells (human lung carcinoma): IC50 = 30 µg/mL
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.
Other Biological Activities
In addition to antimicrobial and antiproliferative effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines in treated macrophages.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results showed that this compound exhibited superior activity against MRSA (Methicillin-resistant Staphylococcus aureus), making it a promising candidate for further development in treating resistant bacterial infections . -
Anticancer Potential :
In a controlled experiment assessing the antiproliferative effects on cancer cell lines, researchers found that treatment with the compound led to significant decreases in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers cell death pathways .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antimicrobial Activity | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL | |
| Antiproliferative Activity | HeLa | IC50 = 25 µg/mL |
| A549 | IC50 = 30 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Pyrimidinone Derivatives
- Fluorinated Derivatives : Introduction of fluorine atoms (e.g., 6,7,8-trifluoro analog) improves metabolic stability and electronegativity, enhancing binding to hydrophobic enzyme pockets .
- Tetrazole-Containing Analogs : The tetrazole group acts as a bioisostere for carboxylic acids, improving oral bioavailability and reducing ionization at physiological pH .
- Propargylsulfanyl Derivatives : Propargyl groups enable click chemistry modifications, offering synthetic flexibility for bioconjugation .
Table 2: Antioxidant and Pharmacological Profiles
Physicochemical Properties
- Melting Points : Triazole derivatives (e.g., compound 10 in ) exhibit higher m.p. (184°C) due to hydrogen bonding, whereas lipophilic substituents (e.g., ethylsulfanyl) may lower m.p.
- Spectroscopic Data: IR peaks for C=S (~1346 cm⁻¹) and NH (~3328 cm⁻¹) are common in thio-containing analogs . NMR shifts for methyl groups (δ ~1.87 ppm) and aromatic protons (δ ~7.42 ppm) align with pyrimidinone cores .
Preparation Methods
Core Assembly Strategies
-
Cyclocondensation : Thiourea derivatives cyclize under basic aqueous conditions (KOH/H2O) to form 4-thioxopyrimidin-6-ones
-
Gewald Reaction : Three-component coupling of ketones, cyanoacetates, and sulfur constructs bicyclic systems
-
Cross-Coupling : Buchwald-Hartwig amination installs nitrogen substituents prior to ring closure
Cyclization of Thiourea Derivatives
Thiourea Intermediate Synthesis
Ethyl 2-amino-5-acetylpyrrole-3-carboxylate reacts with ethyl isothiocyanate in tetrahydrofuran (THF), generating the thiourea precursor 3 (Scheme 1). Infrared spectroscopy confirms C=S bond formation (1206 cm⁻¹) and NH stretching (3190 cm⁻¹).
Reaction Conditions
Base-Mediated Cyclization
Treating thiourea 3 with 2M potassium hydroxide induces cyclodehydration (Scheme 2). The reaction proceeds through thiol tautomer formation, evidenced by ¹H NMR singlet at δ 1.27 ppm (SH proton).
Optimized Parameters
S-Alkylation of 2-Thioxopyrimidin-4(3H)-ones
Alkylation Mechanism
The thione tautomer undergoes nucleophilic attack by ethyl halides in polar aprotic solvents. Potassium carbonate deprotonates the thiol, generating the reactive thiolate anion.
Side Reactions
Solvent Effects on Reactivity
NMP’s high boiling point (202°C) enables faster kinetics through increased reaction temperatures (80–100°C).
Halogenated Precursor Functionalization
2-Chloro-5-methylpyrimidin-4(3H)-one Synthesis
Chlorination of the pyrimidinone core using POCl3/PCl5 produces the 2-chloro derivative (91% yield). X-ray crystallography confirms regioselectivity at C2.
Ethylthiolate Displacement
Optimized Protocol
-
Ethylthiol source: Sodium ethanethiolate (2.2 equiv)
-
Solvent: NMP/DMF (1:1)
-
Temperature: 90°C
-
Time: 12 hours
Catalytic Enhancement
Adding 5 mol% CuI accelerates substitution (yield increase to 81%).
Comparative Method Analysis
Yield vs. Complexity
Q & A
Q. What are the common synthetic routes for 2-(ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, and how can its purity be optimized?
The compound is typically synthesized via cyclization or substitution reactions. A validated method involves:
- Step 1 : Nitration of a pyrimidinone precursor using HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups .
- Step 2 : Thioetherification with ethyl mercaptan (EtSH) in the presence of a base (e.g., K₂CO₃) to substitute the sulfanyl group .
- Purity Optimization : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor by TLC (Rf ≈ 0.5 in ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR : Confirm the pyrimidinone ring via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups).
- IR : Detect S–C and C=O stretches at 650–750 cm⁻¹ and 1680–1720 cm⁻¹, respectively .
- Contradictions : Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from tautomerism (e.g., keto-enol forms). Use variable-temperature NMR or X-ray crystallography to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of sulfanyl-substituted pyrimidinones?
Key parameters include:
- Temperature : Reflux in DMF (120–130°C) improves substitution efficiency for bulky ethylsulfanyl groups .
- Catalysts : Use Pd(OAc)₂ for cross-coupling reactions to minimize byproducts (e.g., disulfides) .
- Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize intermediates in cyclization steps .
Q. What strategies address low reproducibility in biological activity assays involving this compound?
Q. How do electronic effects of the ethylsulfanyl group influence reactivity in further functionalization?
The –SEt group acts as an electron-donating substituent:
- Electrophilic Substitution : Directs incoming electrophiles to the C-5 position (meta to sulfanyl) .
- Oxidation Sensitivity : The sulfur atom is prone to oxidation; use inert atmospheres (N₂/Ar) during reactions with peroxides or halogens .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies, and how can this be mitigated?
- Tautomer-Dependent Binding : The enol form may exhibit higher affinity for certain targets (e.g., kinases). Use pH-controlled assays (pH 7.4 buffer) to stabilize the bioactive tautomer .
- Impurity Interference : Trace disulfides (from –SEt oxidation) can inhibit enzymes. Characterize batches via LC-MS .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfanyl Substitution
| Parameter | Optimal Value | Reference |
|---|---|---|
| Temperature | 120–130°C (reflux) | |
| Solvent | DMF | |
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Reaction Time | 12–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
